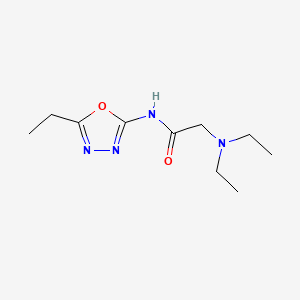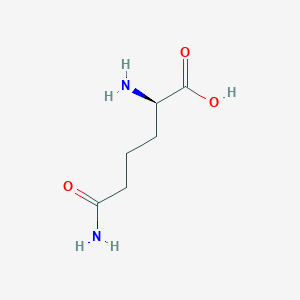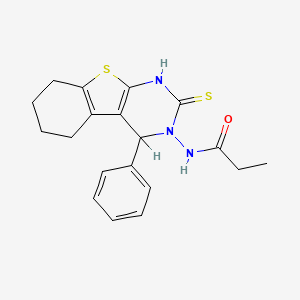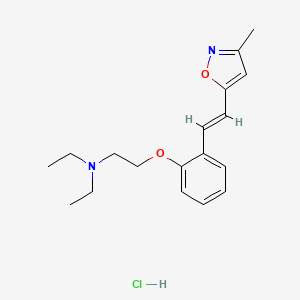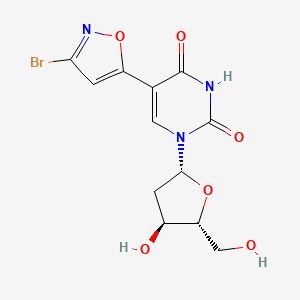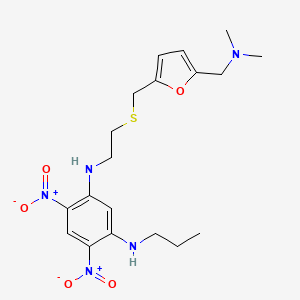
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is a complex organic compound with the molecular formula C20H15CrN2O8S2. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) typically involves the diazotization of 1-hydroxy-5-sulpho-2-naphthylamine followed by coupling with 3-hydroxy-4-naphthalenesulfonic acid. The reaction is carried out under acidic conditions to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves strict control of temperature, pH, and reactant concentrations to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chromate species, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the dyeing and textile industry for its vibrant color properties.
Mécanisme D'action
The mechanism by which Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) exerts its effects involves the interaction of its azo and chromate groups with various molecular targets. The azo group can form stable complexes with metal ions, while the chromate group can participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
- Trisodium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-)
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid
Uniqueness
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is unique due to its specific combination of azo and chromate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both vibrant coloration and specific chemical reactivity.
Propriétés
Numéro CAS |
94276-65-0 |
|---|---|
Formule moléculaire |
C20H15CrN2O8S2+ |
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
chromium;hydron;3-hydroxy-4-[(1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O8S2.Cr/c23-16-10-18(32(28,29)30)11-4-1-2-5-13(11)19(16)22-21-15-9-8-12-14(20(15)24)6-3-7-17(12)31(25,26)27;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);/p+1 |
Clé InChI |
OBWZRBSGNWPHEH-UHFFFAOYSA-O |
SMILES canonique |
[H+].C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O)O)S(=O)(=O)O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



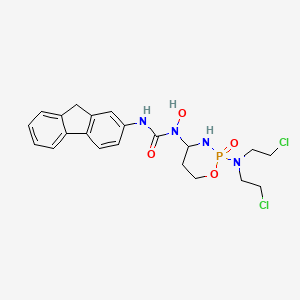


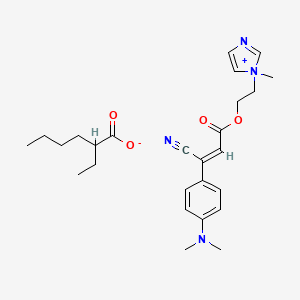

![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
